4-Bromo-2-methylpyridine

Übersicht

Beschreibung

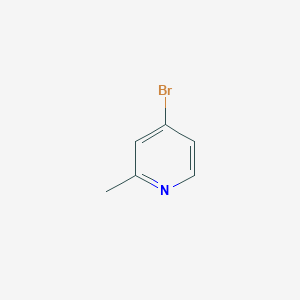

4-Bromo-2-methylpyridine, with the chemical formula C6H6BrN, is a colorless liquid known for its applications in various chemical processes. It is characterized by its bromine and methyl functional groups . This compound is also referred to as 4-Bromopicoline .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylpyridine can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective bromination at the 4-position .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale bromination processes. These processes often involve the use of bromine and a suitable solvent, with the reaction being carried out in a reactor designed to handle the exothermic nature of the bromination reaction .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are typically biaryl compounds.

Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Bromo-2-methylpyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of biological activity, making it valuable in drug development.

Key Pharmaceutical Uses:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against influenza viruses .

- CYP Inhibition : The compound has been identified as a CYP1A2 inhibitor, which is crucial for drug metabolism and interaction studies .

- Synthesis of New Drugs : It is utilized in the synthesis of novel drug candidates, enhancing therapeutic efficacy and specificity .

Agrochemical Applications

In agrochemistry, this compound is employed in the formulation of pesticides and herbicides. Its effectiveness in modifying plant growth and pest resistance makes it a key component in agricultural products.

Agrochemical Uses:

- Pesticide Development : The compound is used to develop new pesticides that are more effective and environmentally friendly .

- Herbicide Formulations : It plays a role in the synthesis of herbicides that target specific weed species without harming crops .

Organic Synthesis

This compound is widely used as a building block in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

Synthetic Applications:

- Cross-Coupling Reactions : It participates in palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules .

- Annulation Reactions : The compound has been utilized in annulation reactions to create cyclic structures essential for various organic compounds .

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral properties of modified pyridine compounds, including this compound. The results showed significant inhibition of viral replication, highlighting its potential for developing antiviral drugs .

Case Study 2: Agrochemical Efficacy

Research conducted by Jubilant Ingrevia demonstrated that formulations containing this compound showed enhanced efficacy against specific pests when compared to traditional pesticides. Field trials indicated improved crop yields and reduced pest populations .

Wirkmechanismus

The mechanism of action of 4-Bromo-2-methylpyridine largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a nucleophilic substitution mechanism. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling mechanisms .

Vergleich Mit ähnlichen Verbindungen

- 2-Bromo-5-methylpyridine

- 3-Bromopyridine

- 4-Bromopyridine hydrochloride

- 2-Bromo-6-methoxypyridine

Comparison: 4-Bromo-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other bromopyridines. For example, 2-Bromo-5-methylpyridine has a different substitution pattern, leading to variations in its chemical behavior and applications .

Biologische Aktivität

4-Bromo-2-methylpyridine (CAS No. 22282-99-1) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C6H6BrN

- Molecular Weight : 172.02 g/mol

- Density : 1.45 g/cm³

- Boiling Point : 76°C (14 mmHg)

- Solubility : Miscible with dichloromethane; immiscible with water

Pharmacological Applications

This compound is primarily utilized as a precursor in the synthesis of various biologically active compounds. Some notable applications include:

- Immunomodulating Agents : It is used in the preparation of phenyloxadiazolyl pyridines, which have shown potential as immunomodulating agents .

- Synthesis of Viologens : The compound serves as a starting material for the synthesis of viologens, which are known for their applications in electrochromic devices and as herbicides .

- Crown-Ester-Bipyridines : It is involved in the synthesis of crown-ester-bipyridines through reductive coupling methods, enhancing its utility in supramolecular chemistry .

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies indicate that its bromine substituent may enhance lipophilicity, facilitating membrane permeability and biological interactions.

Table 1: Biological Activities and Mechanisms

Case Study 1: Synthesis and Evaluation of Immunomodulating Agents

In a study conducted by researchers at the University of Groningen, this compound was utilized to synthesize novel immunomodulating agents. The synthesized compounds were evaluated for their ability to modulate immune responses in vitro, demonstrating significant activity in enhancing T-cell proliferation .

Case Study 2: Herbicidal Properties

A research team investigated the herbicidal properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited potent herbicidal activity against common weeds, suggesting potential agricultural applications .

Case Study 3: Electrochemical Applications

Research published in Journal of Electroanalytical Chemistry highlighted the use of this compound in creating electrochromic materials. The study demonstrated that the compound's redox properties could be exploited for developing new materials with applications in smart windows and displays .

Q & A

Q. How can synthetic routes for 4-bromo-2-methylpyridine derivatives be optimized for cross-coupling reactions?

Basic Research Focus

To optimize Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, researchers should:

- Pre-activate catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like XPhos to enhance reactivity with the bromine substituent .

- Control reaction conditions : Maintain anhydrous environments and inert atmospheres (N₂/Ar) to prevent dehalogenation side reactions .

- Monitor intermediates : Employ HPLC or GC-MS to track intermediate stability, particularly for bromine displacement under basic conditions .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound purity and structural integrity?

Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C2, bromine at C4) and detect impurities like residual solvents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (172.02 g/mol) and isotopic patterns for bromine .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies byproducts from synthesis .

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Advanced Research Focus

- Space group validation : Compare experimental diffraction data (e.g., orthorhombic Pca21) with computational models to resolve discrepancies in unit cell parameters .

- Hydrogen bonding analysis : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···Br contacts) and refine crystal packing models .

- Thermal ellipsoid refinement : Adjust displacement parameters in software like SHELXL to correct for anisotropic motion artifacts in heavy atoms (Br) .

Q. What methodologies are used to evaluate the selectivity of this compound in covalent enzyme inhibition?

Advanced Research Focus

- Kinetic assays : Measure inactivation rates (kₐᵦₛ/Kᵢ) of dimethylarginine dimethylaminohydrolase (DDAH) using UV-Vis spectroscopy to monitor substrate depletion .

- Mass spectrometry (MS) mapping : Perform tryptic digest and LC-MS/MS to identify covalently modified cysteine residues in the active site .

- Competitive inhibition studies : Co-incubate with reversible inhibitors (e.g., L-257) to assess warhead specificity and off-target effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Research Focus

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (C4) and predict regioselectivity in substitution reactions .

- Transition state analysis : Simulate reaction pathways (e.g., SNAr) using Gaussian or ORCA to optimize leaving group (Br⁻) activation .

- Solvent effects modeling : Incorporate polarizable continuum models (PCM) to evaluate solvent (DMF vs. THF) impacts on reaction kinetics .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (R36/37/38) .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors (H315/H319/H335) .

- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal in halogenated waste containers .

Q. How does steric hindrance from the methyl group at C2 influence bromine reactivity in this compound?

Advanced Research Focus

- Steric maps : Generate Connolly surfaces (e.g., in PyMOL) to quantify steric bulk near C4 and compare with less hindered analogs (e.g., 4-bromopyridine) .

- Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated methyl groups to assess steric vs. electronic contributions .

- X-ray crystallography : Resolve bond angles (C2–C3–C4) to correlate steric strain with reduced bromine lability .

Eigenschaften

IUPAC Name |

4-bromo-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBMFWHEXBLFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376496 | |

| Record name | 4-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-99-1 | |

| Record name | 4-Bromo-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.